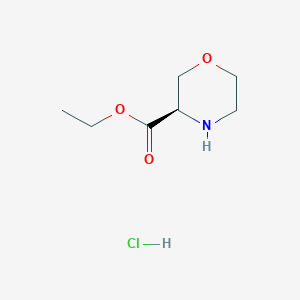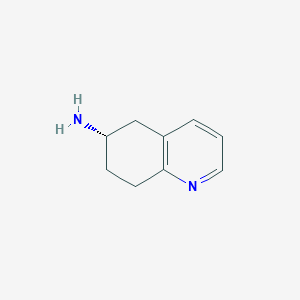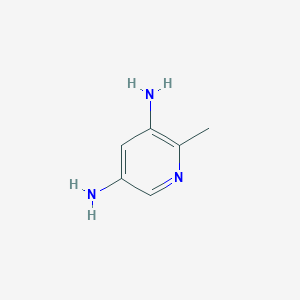
3-(3H-Diazirin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3H-Diazirin-3-yl)pyridine: is a chemical compound with the molecular formula C₆H₅N₃. It features a diazirine ring attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. The diazirine group is known for its photoreactive properties, which are useful in photoaffinity labeling and other photochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Diazirin-3-yl)pyridine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized from diazo compounds through photolysis or thermolysis. For instance, a common method involves the reaction of a diazo compound with a halogen source under UV light to form the diazirine ring.
Attachment to Pyridine: The diazirine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridine with the diazirine compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Diazirine Precursors: Large-scale synthesis of diazirine precursors using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: Utilizing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirine group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3H-Diazirin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions, enzyme mechanisms, and cellular processes through photo-crosslinking techniques.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets and understanding drug-receptor interactions.
Industry: Utilized in the development of photoreactive materials and coatings, as well as in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(3H-Diazirin-3-yl)pyridine involves its photoreactive diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites.
Molecular Targets and Pathways
Molecular Targets: Proteins, nucleic acids, and other biomolecules that interact with the diazirine group.
Pathways Involved: Photolysis of the diazirine ring, generation of carbene intermediates, and subsequent covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
3-(3H-Diazirin-3-yl)pyridine can be compared with other diazirine-containing compounds:
3-(Trifluoromethyl)-3H-diazirine: Similar photoreactive properties but with a trifluoromethyl group, making it more hydrophobic and potentially altering its reactivity.
3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromomethyl group, which can participate in additional substitution reactions, providing more versatility in chemical modifications.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Features two diazirine groups, increasing its photoreactivity and potential for crosslinking applications.
Uniqueness
This compound is unique due to its combination of a diazirine ring and a pyridine ring, offering a balance of photoreactivity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Eigenschaften
Molekularformel |
C6H5N3 |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
3-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |
InChI-Schlüssel |
LIJRRFVGMHAFSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)






![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
